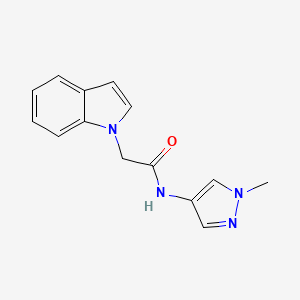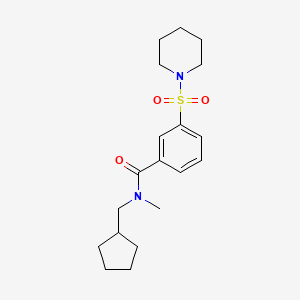
2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide, also known as IPA-3, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have inhibitory effects on a variety of cellular processes, making it a valuable tool for investigating the mechanisms of various diseases and disorders.
Mecanismo De Acción
The mechanism of action of 2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide involves the inhibition of CK2 activity by binding to the ATP-binding site of the kinase. This leads to a disruption of the kinase's ability to phosphorylate target proteins, which in turn affects a variety of cellular processes. The exact mechanism of inhibition is still being investigated, but studies have shown that this compound can induce conformational changes in the CK2 enzyme that lead to reduced activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated, but studies have shown that the compound can affect a variety of cellular processes. In addition to its inhibitory effects on CK2, this compound has been shown to affect the activity of other kinases and phosphatases, as well as the expression of various genes. The compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is its specificity for CK2, which makes it a valuable tool for investigating the role of this kinase in disease processes. The compound is also relatively easy to synthesize and commercially available, which makes it accessible to a wide range of researchers. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments. In addition, the compound's effects on other cellular processes can complicate data interpretation, making it important to use appropriate controls in experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of CK2, which could have therapeutic applications in cancer and other diseases. Another area of research involves the use of this compound as a tool for investigating the mechanisms of other diseases and disorders, such as Alzheimer's disease and viral infections. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound, which could lead to the development of new therapies for a variety of diseases.
Métodos De Síntesis
The synthesis of 2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide involves several steps, starting with the reaction of 2-bromoacetophenone with 1H-indole to form 2-(1H-indol-1-yl)acetophenone. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid to form the final product, this compound. The synthesis of this compound has been described in detail in several research papers, and the compound is commercially available from various suppliers.
Aplicaciones Científicas De Investigación
2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has been shown to have a variety of applications in scientific research. One of the most promising areas of research involves the inhibition of the protein kinase CK2, which has been implicated in a variety of diseases including cancer, Alzheimer's disease, and viral infections. This compound has been shown to inhibit CK2 activity in vitro and in vivo, making it a valuable tool for investigating the role of this kinase in disease processes.
Propiedades
IUPAC Name |
2-indol-1-yl-N-(1-methylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-17-9-12(8-15-17)16-14(19)10-18-7-6-11-4-2-3-5-13(11)18/h2-9H,10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDOSIDDAJJPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-adamantylamino)phenyl]-3-(2,4-dioxoquinazolin-1-yl)propanamide](/img/structure/B7547988.png)
![2-(methoxymethyl)-5-phenyl-N-(1H-pyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7548011.png)
![N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7548018.png)
![1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7548019.png)

![5-bromo-N-[2-[(5-chloro-1-methylbenzimidazol-2-yl)amino]-2-oxoethyl]furan-2-carboxamide](/img/structure/B7548026.png)
![2-[[2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B7548032.png)
![3-[[5-(2-Methylfuran-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7548041.png)
![N-[(5-ethylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7548054.png)
![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-3-(tetrazol-1-yl)benzamide](/img/structure/B7548055.png)
![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethyl-2-[(1-methylimidazol-2-yl)methylsulfanyl]imidazole](/img/structure/B7548060.png)
![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548066.png)
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7548076.png)
![N-(cyanomethyl)-7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7548078.png)